molecular formula C13H14N2O3 B12769761 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- CAS No. 145440-96-6

3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl-

Cat. No.: B12769761
CAS No.: 145440-96-6
M. Wt: 246.26 g/mol
InChI Key: WOXJHEFWWVGYGV-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Functionalization of the Phenyl Ring: The hydroxymethyl and methyl groups are introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxymethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-Isoxazolecarboxylic acid derivatives.

    Reduction: Formation of 3-Isoxazolecarboxamide amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The isoxazole ring is known to interact with biological targets, making it a valuable scaffold in drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific functional groups and molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The hydroxymethyl and methyl groups can further influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoxazolecarboxamide, N-(2-hydroxyphenyl)-5-methyl-
  • 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-4-methylphenyl)-5-methyl-
  • 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-ethylphenyl)-5-methyl-

Uniqueness

The unique combination of the hydroxymethyl and methyl groups on the phenyl ring of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- provides distinct chemical properties and reactivity compared to its analogs. This structural uniqueness can lead to different biological activities and applications, making it a compound of interest in various research fields.

Properties

CAS No.

145440-96-6

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-[2-(hydroxymethyl)-6-methylphenyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-8-4-3-5-10(7-16)12(8)14-13(17)11-6-9(2)18-15-11/h3-6,16H,7H2,1-2H3,(H,14,17)

InChI Key

WOXJHEFWWVGYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)NC(=O)C2=NOC(=C2)C

Origin of Product

United States

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